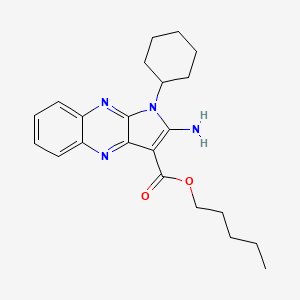![molecular formula C11H18O B11968113 Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2Z)- CAS No. 58437-72-2](/img/structure/B11968113.png)
Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol is an organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure features a bicyclo[2.2.1]heptane ring system with a hydroxyl group attached to an ethylene moiety, making it an interesting subject for synthetic and mechanistic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available bicyclo[2.2.1]heptane derivatives.
Formation of the Ethylene Moiety: The ethylene group is introduced through a series of reactions, including alkylation and elimination processes.
Hydroxyl Group Introduction: The hydroxyl group is introduced via oxidation reactions, often using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of (2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol may involve:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.
Optimized Reaction Conditions: Employing high-pressure and high-temperature conditions to drive the reactions to completion.
Purification Techniques: Using distillation, crystallization, or chromatography to purify the final product.
化学反应分析
Types of Reactions
(2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation Reagents: Osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction Reagents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Hydrochloric acid, sulfuric acid, or amines.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alkanes or alkenes.
Substitution Products: Halides or amines.
科学研究应用
(2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation or pain.
相似化合物的比较
Similar Compounds
(2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]acetaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
(2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]acetic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
(2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol is unique due to its specific combination of a bicyclic ring system and a hydroxyl group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
58437-72-2 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC 名称 |
(2Z)-2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)ethanol |
InChI |
InChI=1S/C11H18O/c1-11(2)9-4-3-8(7-9)10(11)5-6-12/h5,8-9,12H,3-4,6-7H2,1-2H3/b10-5- |
InChI 键 |
JGDHOHFQJJATNG-YHYXMXQVSA-N |
手性 SMILES |
CC\1(C2CCC(C2)/C1=C/CO)C |
规范 SMILES |
CC1(C2CCC(C2)C1=CCO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


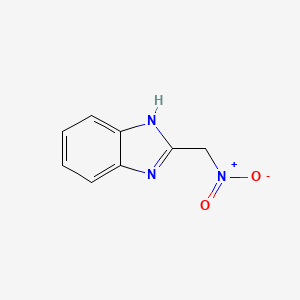
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11968035.png)
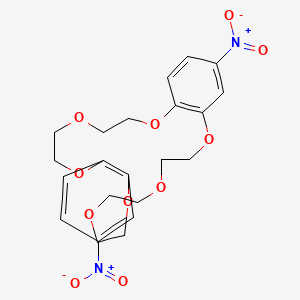
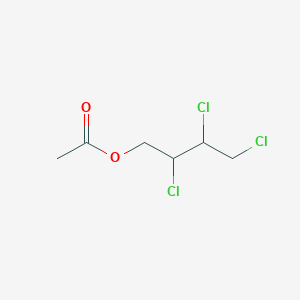
![1-{4-[5-(4-Acetylphenyl)pentyl]phenyl}ethanone](/img/structure/B11968048.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968053.png)
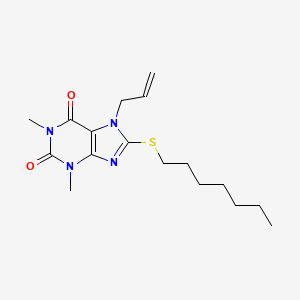

![(2Z)-2-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11968062.png)
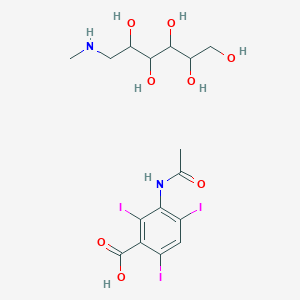
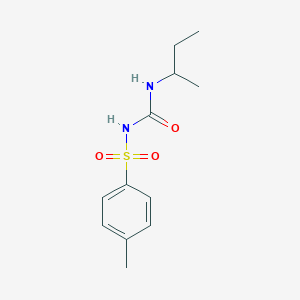
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968087.png)
![5-(phenoxymethyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11968107.png)
